molecular formula C16H16FNO5S2 B2373399 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide CAS No. 920390-33-6

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2373399
CAS No.: 920390-33-6
M. Wt: 385.42
InChI Key: NJZFSRRYTBBNIC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl groups could potentially be replaced with other groups through nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, while the presence of the fluorine atom could influence its reactivity .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on related compounds demonstrates their potential in understanding drug behavior in biological systems. For example, the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in rats were explored to investigate the ideal pharmacokinetic characteristics of propanamides. This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, essential for drug development (Wu et al., 2006).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the compound , showed promising antibacterial activities against rice bacterial leaf blight. These findings underscore the potential of sulfone derivatives in agricultural applications to combat plant diseases, highlighting an important area of scientific research application (Shi et al., 2015).

Material Science

In the field of materials science, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These materials demonstrated promising properties such as high proton conductivity and mechanical strength, indicating their potential use in energy conversion devices. This research application exemplifies how the manipulation of sulfone-based compounds can lead to advancements in renewable energy technologies (Bae et al., 2009).

Drug Development

The compound's analogs have been studied for their potential as antiandrogens and TRPV1 antagonists, indicating the diverse therapeutic applications of such molecules. These studies contribute to the development of novel treatments for conditions such as benign hyperplasia and neuropathic pain, reflecting the compound's relevance in medical research (Tucker et al., 1988; Kim et al., 2018).

Mechanism of Action

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S2/c1-24(20,21)14-8-4-13(5-9-14)18-16(19)10-11-25(22,23)15-6-2-12(17)3-7-15/h2-9H,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFSRRYTBBNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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